3-Methylquinuclidin-3-ol
Overview
Description
Synthesis Analysis
A sensitive and specific high-performance liquid chromatography (HPLC) method for the separation and quantification of 3- (S)-quinuclidinol in 3- ®-quinuclidinol, precursor for active pharmaceutical ingredients (solifenacin, revatropate and talsaclidine), has been developed and validated by precolumn derivatization .Molecular Structure Analysis
The molecular structure of 3-Methylquinuclidin-3-ol can be determined using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) which has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis
The activity of 3-Methylquinuclidin-3-ol in chemical reactions can be studied using various electroanalytical tools. These tools can investigate redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 3-Methylquinuclidin-3-ol can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Scientific Research Applications
Ion Mobility Mass Spectrometry in Oligosaccharide Analysis
- The research conducted by Huang et al. (2013) demonstrated the application of a rapid travelling-wave ion mobility mass spectrometry (TWIMS-MS) method using 3-aminoquinoline (3-AQ) as a labelling agent. This method was successful in distinguishing isomeric oligogalacturonic acids in mixtures, shedding light on the chemical structures of complex carbohydrates (Huang et al., 2013).
Characterization of Oligonucleotide Synthesis Byproducts
- The work by Tang et al. (2017) focused on the characterization of byproducts from DNA synthesis, specifically oligonucleotides containing 1-Methyladenine and 3-Methylcytosine. They highlighted the challenges in identifying byproducts, especially those with similar molecular weights to the target products, and utilized high-resolution mass spectrometry and other techniques for precise characterization (Tang et al., 2017).
Enantiomers of Quinuclidin-3-ol Derivatives and Cholinesterases Interaction
- Bosak et al. (2005) synthesized the (R)- and (S)-enantiomers of quinuclidin-3-ol and its derivatives to study the stereoselectivity of human erythrocyte acetylcholinesterase and plasma butyrylcholinesterase. The compounds were tested as substrates and/or inhibitors, revealing the stereoselective nature of these cholinesterases toward the quinuclidin-3-ol derivatives (Bosak et al., 2005).
Synthesis and Evaluation of Quinuclidinone Derivatives as Anti-proliferative Agents
- Soni et al. (2015) presented a study on the synthesis of a new series of quinuclidinone derivatives, designed as potential anti-cancer agents. They performed comprehensive characterization and anti-cancer activity screening on these compounds, revealing potent anti-cancer activity among some of the synthesized analogues (Soni et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3-methyl-1-azabicyclo[2.2.2]octan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(10)6-9-4-2-7(8)3-5-9/h7,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWKLMGEIQEKBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2CCC1CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinuclidin-3-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.